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Compound of Interest

Compound Name: Cycloundecyne

Cat. No.: B1218371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of cycloundecyne, an eleven-

membered cyclic alkyne. The document delves into the core principles of its ring strain, offering

quantitative data and comparisons with other cycloalkynes. It further explores its reactivity,

particularly in the context of strain-promoted azide-alkyne cycloaddition (SPAAC), a

cornerstone of modern bioconjugation chemistry. Detailed experimental protocols for its

synthesis and key reactions are provided, alongside visualizations of reaction pathways and

conceptual relationships to aid in research and development.

Understanding Ring Strain in Cycloundecyne
The reactivity of cycloalkynes is intrinsically linked to their ring strain, which arises from the

distortion of the ideal 180° bond angle of the sp-hybridized carbons within the alkyne moiety.

This strain is a combination of angle strain, torsional strain (eclipsing interactions), and

transannular strain (steric hindrance across the ring). In medium-sized rings like

cycloundecyne, these factors result in a molecule with significant, but not extreme, ring strain,

influencing its stability and reactivity profile.

Quantitative Analysis of Strain and Structure
The degree of ring strain can be estimated from thermochemical data, such as the heat of

hydrogenation. The experimental heat of hydrogenation for cycloundecyne is -239.3 kJ/mol

(approximately -57.2 kcal/mol). By comparing this to the heat of hydrogenation of a strain-free
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acyclic alkyne (e.g., 5-decyne, ≈ -26.5 kcal/mol), the ring strain energy of cycloundecyne can

be estimated.

While crystallographic or precise computational data for cycloundecyne's bond angles and

lengths are not readily available in the literature, theoretical studies on similar cycloalkynes

provide insight. Density Functional Theory (DFT) calculations on cycloalkynes consistently

show a significant deviation of the C-C≡C bond angle from the ideal 180°, which is the primary

contributor to angle strain. For cycloundecyne, this angle is predicted to be considerably bent

to accommodate the cyclic structure.

Table 1: Calculated Strain and Structural Parameters of Cycloalkynes

Cycloalkyne Ring Size

Estimated
Ring Strain
Energy
(kcal/mol)

Estimated C-
C≡C Bond
Angle

C≡C Bond
Length (Å)

Cyclooctyne 8 ~18 ~159° ~1.22

Cyclononyne 9 ~12-15 ~163° ~1.22

Cyclodecyne 10 ~8-10
Not readily

available
~1.22

Cycloundecyne 11
~30.7

(Estimated)

Not readily

available

(significantly

bent)

~1.22

(Estimated)

Note: The ring strain energy for cycloundecyne is estimated based on its experimental heat of

hydrogenation (-57.2 kcal/mol) and a reference heat of hydrogenation for an unstrained acyclic

alkyne (-26.5 kcal/mol). Other values are compiled from various computational and

experimental studies for comparison.

Reactivity Profile of Cycloundecyne
The stored energy from ring strain makes cycloalkynes highly reactive in cycloaddition

reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This
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reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation for drug

delivery, diagnostics, and proteomics due to its bioorthogonality and the absence of a cytotoxic

copper catalyst.

The reactivity of a cycloalkyne in SPAAC is directly correlated with its degree of ring strain.

Smaller, more strained rings like cyclooctyne derivatives exhibit very fast reaction kinetics. As

the ring size increases, the flexibility of the carbon chain allows the alkyne to adopt a more

linear geometry, reducing ring strain and, consequently, lowering the reaction rate.

Cycloundecyne, with its larger ring, is expected to be less reactive than the commonly used

cyclooctynes and cyclononynes. However, its stability and unique conformational properties

may be advantageous in specific applications where slower, more controlled reactivity is

desired.

Table 2: Comparative Reactivity of Cycloalkynes in Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC)

Cycloalkyne Derivative Abbreviation
Second-Order Rate
Constant (k) with Benzyl
Azide (M⁻¹s⁻¹)

Bicyclo[6.1.0]nonyne BCN ~0.14

Dibenzoazacyclooctyne DIBAC/DBCO ~1.9

Biarylazacyclooctynone BARAC > 9

Cyclononyne - Slower than cyclooctynes

Cycloundecyne -

Kinetic data not available;

expected to be moderate and

slower than cyclononyne.

Note: Rate constants are approximate and can vary with solvent and temperature. Data is

provided for comparison to contextualize the expected reactivity of cycloundecyne.

Experimental Protocols
Synthesis of Cycloundecyne

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1218371?utm_src=pdf-body
https://www.benchchem.com/product/b1218371?utm_src=pdf-body
https://www.benchchem.com/product/b1218371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cycloundecyne can be synthesized from the corresponding ketone, cycloundecanone, via a

two-step process involving the formation of a tosylhydrazone followed by an elimination

reaction known as the Shapiro reaction.[1][2][3]

Step 1: Synthesis of Cycloundecanone Tosylhydrazone

Materials: Cycloundecanone, p-toluenesulfonylhydrazide (tosylhydrazine), methanol or

ethanol, catalytic amount of hydrochloric acid.

Procedure:

Dissolve cycloundecanone (1.0 eq) in methanol.

Add p-toluenesulfonylhydrazide (1.1 eq) to the solution.

Add a few drops of concentrated HCl to catalyze the reaction.

Stir the mixture at room temperature or with gentle heating until a precipitate forms

(typically a few hours).

Cool the mixture in an ice bath to maximize precipitation.

Collect the solid product by vacuum filtration, wash with cold methanol, and dry under

vacuum.

The product, cycloundecanone tosylhydrazone, can be used in the next step without

further purification if of sufficient purity.

Step 2: Shapiro Reaction to form Cycloundecyne

Materials: Cycloundecanone tosylhydrazone, anhydrous tetrahydrofuran (THF), n-

butyllithium (n-BuLi) in hexanes (2.5 M).

Procedure:

Suspend cycloundecanone tosylhydrazone (1.0 eq) in anhydrous THF under an inert

atmosphere (argon or nitrogen) at -78 °C.
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Slowly add n-butyllithium (2.2 eq) dropwise to the stirred suspension. The solution may

change color.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for several hours or overnight.

Quench the reaction by carefully adding water.

Extract the aqueous mixture with a nonpolar solvent (e.g., pentane or diethyl ether).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude cycloundecyne by vacuum distillation or column chromatography on

silica gel.

General Protocol for Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)
This protocol describes a general procedure for conjugating an azide-containing molecule to

cycloundecyne.

Materials: Cycloundecyne, azide-functionalized molecule of interest, suitable solvent (e.g.,

acetonitrile, methanol, DMSO, or aqueous buffers).

Procedure:

Dissolve the azide-functionalized molecule (1.0 eq) in the chosen solvent.

Add cycloundecyne (1.1 - 2.0 eq) to the solution. A slight excess of the cycloalkyne is

often used to ensure complete consumption of the azide.

Stir the reaction at room temperature. Reaction times can vary from a few hours to

overnight, depending on the concentration and reactivity of the substrates.

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or

NMR spectroscopy).
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Upon completion, the triazole product can be purified by standard methods such as

column chromatography, HPLC, or precipitation, depending on the properties of the

product.

Visualizations of Pathways and Relationships
The following diagrams, generated using Graphviz, illustrate the key synthetic and reactive

pathways of cycloundecyne, as well as the fundamental principles governing its reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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